molecular formula C18H14N2O4S2 B3275282 (Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one CAS No. 622354-41-0

(Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B3275282
CAS No.: 622354-41-0
M. Wt: 386.4 g/mol
InChI Key: ORVZBBSZKCCQTQ-SXGWCWSVSA-N
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Description

(Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thioxothiazolidinone core, a nitrobenzylidene moiety, and a 3-methylbenzyl ether group.

Properties

IUPAC Name

(5Z)-5-[[2-[(3-methylphenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-11-3-2-4-12(7-11)10-24-15-6-5-14(20(22)23)8-13(15)9-16-17(21)19-18(25)26-16/h2-9H,10H2,1H3,(H,19,21,25)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVZBBSZKCCQTQ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-thioxothiazolidin-4-one with an appropriate aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 2-thioxothiazolidin-4-one, 3-methylbenzyl bromide, and 5-nitrobenzaldehyde.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, with the addition of a base to deprotonate the thioxothiazolidinone and promote nucleophilic attack on the aldehyde.

    Product Isolation: The product is typically isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Substitution of Benzyl Ether: Formation of various substituted thiazolidinones.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one exhibit potent anticancer properties. For example, studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinone compounds exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Thiazolidinones have shown promising results as potential antimicrobial agents .

Case Study:
In an experimental study, a series of thiazolidinone derivatives were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antibacterial agents.

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on enzymes involved in drug metabolism and disease progression, such as aldose reductase and NRH:quinone oxidoreductase (NQO2) .

Case Study:
Research highlighted the compound's ability to inhibit NQO2, an enzyme linked to oxidative stress in various diseases, including cancer and neurodegenerative disorders. The structure-activity relationship (SAR) studies revealed that modifications to the thiazolidinone scaffold could enhance inhibitory potency.

Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50/MIC ValuesReference
AnticancerVarious Cancer Cell LinesLow µM rangeJournal of Medicinal Chemistry
AntibacterialStaphylococcus aureus, E. coliComparable to antibiotics
Enzyme InhibitionNQO2IC50 = 0.368 µM

Mechanism of Action

The mechanism of action of (Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thioxothiazolidinone core may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Known for its antidiabetic properties.

    5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one: Similar structure with different substituents, studied for its antimicrobial activity.

    5-(2-Hydroxybenzylidene)-2-thioxothiazolidin-4-one: Another derivative with potential biological activities.

Uniqueness

(Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as an antimicrobial and anticancer agent compared to other thiazolidinone derivatives.

Biological Activity

(Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, including anticancer, anti-HIV, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its efficacy against various biological targets and its potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of thiazolidin-4-one derivatives with specific aldehydes. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activities of thiazolidin-4-one derivatives are well documented. The following subsections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Recent studies indicate that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In one study, thiazolidin-4-one derivatives demonstrated IC50 values ranging from 0.37 µM to 0.95 µM against human cancer cell lines such as MCF-7 and HepG2, indicating potent anticancer activity .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.37
Compound BHepG20.73
Compound CA5490.95

Antimicrobial Activity

Thiazolidin-4-one derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. For example, certain analogs demonstrated moderate to potent activity against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Table 2: Antimicrobial Activity of Thiazolidin-4-One Derivatives

CompoundPathogenMIC (µM)Reference
Compound DPseudomonas aeruginosa0.21
Compound EEscherichia coli0.25

The mechanisms underlying the biological activities of thiazolidin-4-one derivatives are diverse and include:

  • Enzyme Inhibition : Many thiazolidin-4-one derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Antiviral Activity : Certain derivatives have shown potential against viral replication through inhibition of viral entry mechanisms.

Case Studies

  • Anticancer Efficacy : A study focused on a series of thiazolidin-4-one derivatives revealed that modifications to the structure significantly impacted their anticancer efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial potential of various thiazolidin-4-one analogs, demonstrating that structural variations could enhance or diminish activity against specific pathogens .

Q & A

Q. What methods ensure batch-to-batch consistency in synthesis?

  • QC Protocols :
  • In-process checks : TLC at 1-hour intervals to monitor intermediate formation .
  • Final validation : ≥95% purity by HPLC, with residual solvent analysis (GC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one
Reactant of Route 2
(Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.